1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)-

Chiral building block D-peptide synthesis Enantiomeric purity

1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- (CAS 228857-58-7), commonly designated Boc-D-azetidine-2-carboxylic acid or Boc-D-Aze-OH, is a chiral, N-Boc-protected four-membered cyclic amino acid derivative with molecular formula C9H15NO4 and molecular weight 201.22 g/mol. It belongs to the azetidine-2-carboxylic acid class, serving as the lower-ring homolog of proline, and is employed as a conformationally constrained building block in peptide synthesis, peptidomimetic design, and pharmaceutical intermediate chemistry.

Molecular Formula C9H14NO4-
Molecular Weight 200.21 g/mol
Cat. No. B12362447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)-
Molecular FormulaC9H14NO4-
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1C(=O)[O-]
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1/t6-/m1/s1
InChIKeyJWJVSDZKYYXDDN-ZCFIWIBFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Azetidinedicarboxylic Acid, 1-(1,1-Dimethylethyl) Ester, (2R)- (Boc-D-Aze-OH): Technical Baseline for Procurement Specification


1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- (CAS 228857-58-7), commonly designated Boc-D-azetidine-2-carboxylic acid or Boc-D-Aze-OH, is a chiral, N-Boc-protected four-membered cyclic amino acid derivative with molecular formula C9H15NO4 and molecular weight 201.22 g/mol [1]. It belongs to the azetidine-2-carboxylic acid class, serving as the lower-ring homolog of proline, and is employed as a conformationally constrained building block in peptide synthesis, peptidomimetic design, and pharmaceutical intermediate chemistry . The compound bears the D- (R-) absolute configuration at the 2-position of the azetidine ring, distinguishing it from its enantiomeric counterpart, Boc-L-azetidine-2-carboxylic acid (CAS 51077-14-6), and from proline-based scaffolds with differing ring sizes .

Why Generic Substitution Fails for (2R)-Boc-Azetidine-2-Carboxylic Acid: Enantiomeric and Conformational Specificity


Substituting (2R)-Boc-azetidine-2-carboxylic acid with its (S)-enantiomer, with proline derivatives, or with other ring-size analogs is not a scientifically neutral exchange. The (R)-configuration at the azetidine 2-position yields the D-enantiomer, which produces peptides and peptidomimetics with stereochemistry inverted relative to those derived from the more common (S)-enantiomer — a critical distinction when chiral recognition at biological targets (e.g., enzyme active sites, receptor binding pockets) governs activity . Furthermore, the four-membered azetidine ring imposes fundamentally different conformational constraints compared to the five-membered proline ring: azetidine-containing peptides preferentially stabilize γ-turn conformations, whereas proline induces β-turns, and the azetidine scaffold exhibits a significantly lower cis/trans amide bond isomerization barrier (~10 kJ/mol lower than proline), leading to altered peptide backbone dynamics and thermal stability [1][2][3]. These differences are not interchangeable in structure–activity relationships.

Quantitative Differentiation Evidence for (2R)-Boc-Azetidine-2-Carboxylic Acid: Comparator-Based Selection Data


Enantiomeric Identity: (R)- vs (S)-Boc-Azetidine-2-Carboxylic Acid — Chiroptical and Configurational Differentiation

The target compound (CAS 228857-58-7) is the (R)- (D-) enantiomer of N-Boc-azetidine-2-carboxylic acid. The (S)-enantiomer (CAS 51077-14-6) is well-characterized with a reported specific optical rotation of [α]/D = −120.0 ± 2.0° (c = 1, methanol) . The (R)-enantiomer is expected to exhibit the opposite sign of optical rotation (approximately +120° under identical conditions), although a directly published vendor value for [α]/D of the (R)-enantiomer was not located in public databases at the time of this guide [1]. The (S)-enantiomer has a reported melting point of 105–110 °C, while the (R)-enantiomer's melting point is not consistently reported across vendors, underscoring the need for batch-specific characterization . Purity specifications for the (R)-enantiomer from reputable vendors range from 97% to 98.96% (HPLC) .

Chiral building block D-peptide synthesis Enantiomeric purity

Reverse Turn Selectivity: γ-Turn (Azetidine) versus β-Turn (Proline) Induction in Model Tetrapeptides

In a direct comparative study of model tetrapeptides (R²CO-2-R¹Aze-L-Ala-NHMe vs. R²CO-2-R¹Pro-L-Ala-NHMe), Baeza et al. (2008) demonstrated that the four-membered azetidine ring forces peptide backbones to preferentially adopt γ-turn conformations, whereas the five-membered proline ring tends to induce β-turns [1]. This divergent turn preference was established through molecular modeling, ¹H NMR, and FT-IR analyses within the same experimental framework [1]. The presence of an α-alkyl substituent on the azetidine ring further enhanced the turn-inducing ability [1]. These results position azetidine-2-carboxylic acid derivatives as tools for probing γ-turn structure–activity relationships, a conformational space not readily accessible with proline-based building blocks [1].

Peptide conformation Turn mimetics Peptidomimetic design

Collagen Triple Helix Thermal Stability: ~10 °C Destabilization by Azetidine versus Proline

Egli et al. (2020) examined the effect of ring-size analogs on collagen triple helix stability using 21-mer collagen mimetic peptides (CMPs). Thermal denaturation monitored by circular dichroism (CD) spectroscopy revealed that CMPs containing a single azetidine-2-carboxylic acid (H-Aze-OH) residue in either the Xaa or Yaa position exhibited melting temperatures of Tm = 32 °C (4X) and 30 °C (4Y), respectively [1]. These values are approximately 10 °C lower than the Tm = 40 °C observed for the reference proline-containing CMP 5 [1]. Incorporation of two consecutive Aze residues (4XY) further reduced Tm to 24 °C [1]. The destabilization is mechanistically attributed to an unfavorable trans/cis amide bond ratio in Aze, despite backbone dihedral angles (ϕ and ψ) that are compatible with triple-helix geometry [1].

Collagen mimetic peptides Triple helix stability Thermal denaturation

cis/trans Amide Bond Isomerization Barrier: Azetidine ~10 kJ/mol Lower than Proline

Schiene-Fischer et al. (1997) measured the rotational barriers for cis/trans isomerization of the peptide bond preceding various proline analogues using dynamic ¹H NMR spectroscopy [1]. The rotational barrier for (S)-azetidine-2-carboxylic acid (Aze) was found to be lower than that of proline by approximately 10 kJ/mol, a reduction shared by all cyclic proline analogues except hydroxyproline [1]. In a complementary molecular dynamics study, Bessonov et al. (2013) demonstrated that in homo-pentapeptide simulations, Aze exhibits a greater propensity than Pro to undergo trans→cis peptide bond isomerization, resulting in a severe approximately 180° bend in the polypeptide chain and chain compaction [2]. The parameterized force-field simulations (gromos56a3, GROMACS) over 20 ns showed this isomerization as a key conformational differentiator [2].

Peptide bond isomerization Conformational dynamics Prolyl isomerase

Patent-Cited Utility: (R)-Boc-Azetidine-2-Carboxylic Acid as a Key Intermediate in Pharmaceutical Patent Literature

The (R)-enantiomer (CAS 228857-58-7) is explicitly cited as a synthetic intermediate in multiple pharmaceutical patents. Alfa Chemistry documents reference the compound in patent WO2008/16643 A2 (assigned to Cytokinetics, Inc.) at page/column 257–258 and in patent WO2018/229629 A1 at page/column 79 . Separately, the (S)-enantiomer is referenced in the synthesis of the direct thrombin inhibitor Melagatran and its prodrug Ximelagatran (Exenta), as documented in Journal of Medicinal Chemistry (2005, vol. 48, p. 7637–7647) and patent US2009/68105 A1 . While the (R)-enantiomer's patent citations indicate its role in distinct intellectual property trajectories — potentially for compounds requiring D-configuration stereochemistry — the specific target molecules have not been publicly detailed in the available patent abstracts .

Pharmaceutical intermediate Patent-protected synthesis Drug discovery

Crystal Structure and Conformational Strain: Ring-Size-Dependent Geometry in N-Acetylated Amino Acid Analogs

Schnitzer et al. (2023) obtained and compared crystal structures of N-acetylated proline and its four-membered (azetidine carboxylic acid) and six-membered (piperidine carboxylic acid) ring-size homologs [1]. The distinctly different conformations of the four-, five-, and six-membered rings were found to reflect a combination of Bayer strain, n → π* interaction, and allylic strain, resulting in crystal lattices with a zigzag structure [1]. Critically, the N-acetyl-azetidine-2-carboxylic acid structure lacked the diagnostic n → π* interaction parameters (Oi–1···Ci distance within van der Waals radii, Bürgi–Dunitz trajectory angle ~95°, carbonyl pyramidalization) that stabilize the trans amide conformer in N-acetyl-proline [1][2]. This absence directly correlates with the poorer trans/cis amide bond ratio observed for azetidine derivatives [2].

Crystallography Conformational analysis Ring strain

High-Value Application Scenarios for (2R)-Boc-Azetidine-2-Carboxylic Acid: Evidence-Driven Procurement Use Cases


D-Configuration Peptidomimetic Synthesis Requiring Enantiomeric Purity

The (R)-enantiomer is specifically procured when the target peptide or peptidomimetic requires D-azetidine-2-carboxylic acid incorporation at a defined position. This is essential for projects exploring D-amino acid-containing peptides with enhanced proteolytic stability or inverted chiral recognition at biological targets. The documented optical rotation of the (S)-enantiomer ([α]/D = −120.0 ± 2.0°, c = 1, MeOH) serves as a benchmark for verifying enantiomeric purity of the (R)-enantiomer by polarimetry . Procurement specifications should require a certificate of analysis confirming enantiomeric excess by chiral HPLC or polarimetry.

γ-Turn-Constrained Peptide Library Design and Conformational Probing

When a research program aims to stabilize or probe γ-turn conformations in bioactive peptides — as opposed to the β-turns stabilized by proline — the azetidine scaffold is the rational choice. The direct comparative evidence from Baeza et al. (2008) demonstrates that azetidine residues preferentially induce γ-turn geometry in model tetrapeptides, confirmed by ¹H NMR and FT-IR [1]. This application scenario is particularly relevant for structure–activity relationship (SAR) studies where turn geometry is hypothesized to govern target binding affinity or selectivity.

Collagen Mimetic Peptide Engineering with Tuned Thermal Stability

Researchers designing collagen mimetic peptides (CMPs) for biomaterials, drug delivery, or disease modeling applications can use the azetidine scaffold as a calibrated destabilizing element. The quantitative thermal denaturation data from Egli et al. (2020) show that a single Aze substitution reduces triple-helix Tm by approximately 8–10 °C relative to the all-proline reference (Tm 40 °C → 30–32 °C), with a double substitution (4XY) reducing Tm to 24 °C [2]. This tunable destabilization enables systematic studies of collagen stability–function relationships and modeling of pathological collagen destabilization.

Peptidyl-Prolyl Isomerase (PPIase) Substrate Specificity Studies

The approximately 10 kJ/mol lower cis/trans isomerization barrier of azetidine-containing peptides compared to proline-containing peptides, as characterized by Schiene-Fischer et al. (1997) [3], makes the azetidine scaffold a valuable tool for studying PPIase enzymology. The enhanced trans→cis isomerization propensity and resulting ~180° peptide backbone bend, demonstrated in molecular dynamics simulations by Bessonov et al. (2013) [4], provide a distinct conformational probe for investigating cyclophilin and FKBP family PPIase substrate recognition, catalysis, and inhibition.

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